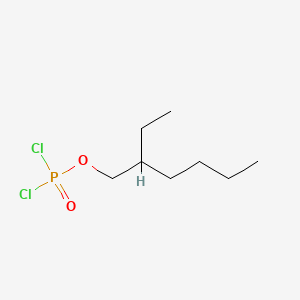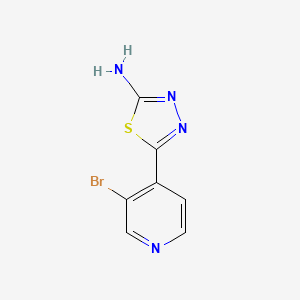
2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole is a heterocyclic aromatic compound that contains a thiadiazole ring fused with a pyridine ring
Synthetic Routes and Reaction Conditions:
Bromination and Cyclization: One common synthetic route involves the bromination of 2-amino-4-pyridine followed by cyclization with thiosemicarbazide to form the thiadiazole ring.
Condensation Reactions: Another method involves the condensation of 3-bromo-4-pyridinecarboxylic acid with thiosemicarbazide under acidic conditions.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process where reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure the formation of the desired product.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed where reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the bromine atom or the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, such as this compound with reduced bromine.
Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.
科学的研究の応用
2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It can be used as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism by which 2-Amino-5-(3-bromo-4-pyridyl)-1,3,4-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes.
類似化合物との比較
2-Amino-4-pyridyl-1,3,4-thiadiazole: Similar structure but lacks the bromine atom.
3-Bromo-4-pyridinecarboxylic acid: Similar pyridine ring but different functional group.
Uniqueness:
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new materials, drugs, and chemical processes.
特性
分子式 |
C7H5BrN4S |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
5-(3-bromopyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChIキー |
LGKXUAXKKZCZMN-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C2=NN=C(S2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
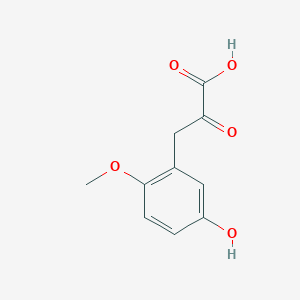
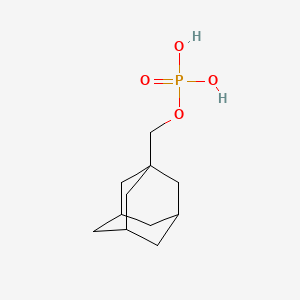
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
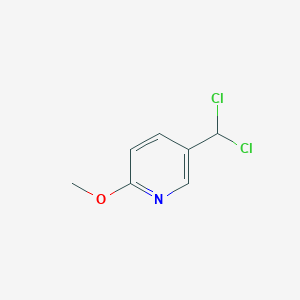

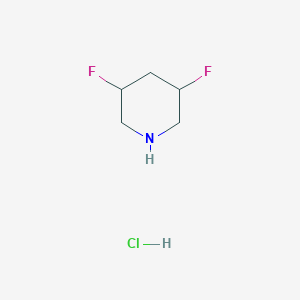
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
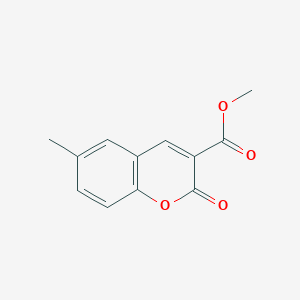

![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
